1-(3,4-dichlorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
The compound 1-(3,4-dichlorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide features a dihydropyridine-carbohydrazide core substituted with a 3,4-dichlorobenzyl group at position 1 and a 3-methoxybenzoyl hydrazide moiety at position 2. This structure combines hydrophobic (dichlorobenzyl) and hydrogen-bonding (carbohydrazide, methoxy) groups, making it a candidate for biological activity, particularly in antimicrobial applications due to its structural similarity to other dihydropyridine derivatives known to inhibit enzymes like glucosamine-6-phosphate synthase .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N'-(3-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c1-30-15-5-2-4-14(11-15)19(27)24-25-20(28)16-6-3-9-26(21(16)29)12-13-7-8-17(22)18(23)10-13/h2-11H,12H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPHPUKQUSGCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-N’-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached via an acylation reaction, using a methoxybenzoyl chloride and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-N’-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
1-(3,4-dichlorobenzyl)-N’-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-N’-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Dihydropyridine-Carbohydrazide Class
Ligand 1
(E)-2-oxo-N'-(2,3,4-trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide (Ligand 1, from ) replaces the dichlorobenzyl group with a trimethoxybenzylidene substituent. Computational docking studies using Gaussian 09W and AutoDock Vina () suggest that the trimethoxy group enhances π-π stacking interactions with aromatic residues in glucosamine-6-phosphate synthase, but its bulkiness may reduce binding affinity compared to the dichlorobenzyl group in the target compound .
Ligand 2
(E)-N'-(1-(4-bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (Ligand 2, from ) substitutes the dichlorobenzyl group with a bromophenyl moiety.
1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
This analog (, CAS: 64488-03-5) replaces the carbohydrazide group with a carboxylic acid. The absence of the hydrazide linker reduces hydrogen-bonding capacity, which may lower inhibitory potency against enzymatic targets .
Derivatives with Carbonitrile Substituents
1-(3,4-Dichlorobenzyl)-6-(3,4-Dichlorophenyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarbonitrile
This compound () introduces a carbonitrile group at position 3 instead of the carbohydrazide.
1-(3,4-Dichlorobenzyl)-6-(4-Fluorophenyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarbonitrile
The fluorophenyl substituent () adds polarity compared to the methoxybenzoyl group in the target compound. Fluorine’s electronegativity may improve binding specificity but reduce membrane permeability .
Key Comparison Table
Computational and Experimental Findings
- Docking Studies : AutoDock Vina () predicts stronger binding for the target compound compared to Ligands 1 and 2 due to optimized hydrophobic (dichlorobenzyl) and hydrogen-bonding (methoxy) interactions .
- Antimicrobial Potential: The carbohydrazide group’s ability to inactivate glucosamine-6-phosphate synthase () suggests broader antimicrobial utility compared to carbonitrile analogs .
Biological Activity
The compound 1-(3,4-dichlorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic derivative belonging to the class of dihydropyridines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates the presence of various functional groups that contribute to its biological properties.
Research indicates that dihydropyridine derivatives can exhibit significant pharmacological effects, including:
- Antioxidant Activity : These compounds have been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- Antimicrobial Properties : Studies have demonstrated that this compound possesses activity against various bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues.
Antioxidant Activity
A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
Antimicrobial Activity
The antimicrobial efficacy was assessed against several pathogens using the agar diffusion method. The compound exhibited notable inhibitory zones against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound significantly decreased the release of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.
Case Studies
-
Case Study on Anticancer Activity : A recent investigation focused on the compound's effects on cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathway activation.
- Cell Viability Assay Results :
- Control: 100% viability
- Treatment (50 µM): 40% viability
- Treatment (100 µM): 20% viability
- Cell Viability Assay Results :
- Case Study on Neuroprotective Effects : Another study explored neuroprotective properties against oxidative stress-induced neuronal cell death. The compound significantly reduced cell death in SH-SY5Y cells exposed to H2O2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
